Testolate

Description

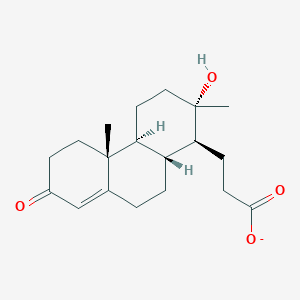

Structure

3D Structure

Properties

Molecular Formula |

C19H27O4- |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

3-[(1S,2S,4aS,4bR,10aR)-2-hydroxy-2,4b-dimethyl-7-oxo-3,4,4a,5,6,9,10,10a-octahydro-1H-phenanthren-1-yl]propanoate |

InChI |

InChI=1S/C19H28O4/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2,23)16(14)5-6-17(21)22/h11,14-16,23H,3-10H2,1-2H3,(H,21,22)/p-1/t14-,15+,16+,18+,19+/m1/s1 |

InChI Key |

KMUJXIPRPXRPTP-DZBHQSCQSA-M |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]([C@H]3CCC(=O)[O-])(C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC(C3CCC(=O)[O-])(C)O |

Origin of Product |

United States |

Synthesis and Biosynthesis of Testolate

Enzymatic Pathways and "Testolate" Formation: A Clarification

The concept of a direct enzymatic pathway for the biosynthesis of testosterone (B1683101) esters, often colloquially termed "this compound," is not supported by established biochemical knowledge. The discussion below addresses a specific enzyme, Testololactone Lactonohydrolase, to clarify its true function and rectify misconceptions about its role in steroid metabolism.

The enzyme Testololactone Lactonohydrolase (EC 3.1.1.37), also known as steroid-lactonase, is a hydrolase. scribd.com Its function is to catalyze the hydrolysis of a lactone (a cyclic ester) into a hydroxy carboxylate. enzyme-database.org Specifically, it acts on testololactone, converting it into this compound (13-hydroxy-3-oxo-13,17-secoandrost-4-en-17-oate) by adding a molecule of water across the lactone ring.

It is crucial to note that this enzyme breaks down a steroid lactone; it does not synthesize steroid esters like testosterone undecanoate or other similar compounds referred to as "this compound." scribd.com The reaction is a catabolic (degradative) process, not an anabolic (biosynthetic) one in the context of forming testosterone esters. The natural biosynthesis of the foundational steroid, testosterone, follows a completely different and well-documented pathway starting from cholesterol. nih.govresearchgate.net

The biosynthesis of the core steroid molecule, testosterone, from which synthetic esters are derived, begins with cholesterol. nih.govlkouniv.ac.in This process involves a series of enzymatic steps primarily occurring in the Leydig cells of the testes. uc.edu

Key precursor compounds in the testosterone biosynthetic pathway include:

Cholesterol

Pregnenolone

Progesterone

Dehydroepiandrosterone (DHEA)

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. ox.ac.ukamazon.com By using stable isotope tracers, such as ¹³C-labeled glucose or glutamine, researchers can track the movement of atoms through metabolic pathways and determine the flow, or flux, of intermediates. ox.ac.uknih.gov In the context of steroidogenesis, MFA can help identify bottleneck steps in the production of key precursors and understand how metabolic pathways are regulated. nih.govresearchgate.net For instance, MFA can elucidate the relative contributions of different pathways to the synthesis of central metabolites like acetyl-CoA, a fundamental building block for cholesterol and subsequent steroid synthesis. nih.gov Such analyses are crucial for optimizing the microbial production of steroid precursors in biotechnological applications. mdpi.com

Role of Testololactone Lactonohydrolase (EC 3.1.1.37) in this compound Biosynthesis

Chemical Synthetic Strategies for "this compound"

Given that "this compound" compounds are synthetic testosterone esters, their production relies on chemical synthesis methodologies. These strategies range from building the entire steroid skeleton from simple molecules (total synthesis) to modifying the naturally derived testosterone molecule (semisynthesis).

Total synthesis involves the complete chemical construction of a complex molecule, like testosterone, from basic, non-steroidal starting materials. While numerous total syntheses of steroids have been achieved, they are often lengthy and complex processes. Research in this area has led to the successful synthesis of testosterone isomers and analogues with modified ring structures. nih.govrsc.org For example, a facile six-step synthesis has been developed for ent-17β-estradiol, an enantiomer of a natural estrogen, highlighting the progress in creating structurally related steroid analogues from simple precursors. nih.gov These synthetic routes provide access to novel steroid structures that are not available from natural sources. nih.gov

Semisynthesis is a more common and economically viable approach for producing testosterone esters. ebi.ac.uk This strategy begins with a readily available starting material, typically a steroid isolated from a natural source (like diosgenin (B1670711) from yams or cholesterol), which is then chemically modified to yield the desired product. lkouniv.ac.inebi.ac.uk

The creation of a testosterone ester (a "this compound" derivative) is a classic example of semisynthesis. It typically involves an esterification reaction where the 17β-hydroxyl group of the testosterone molecule is reacted with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form the corresponding ester. This modification is a key strategy used in medicinal chemistry to alter the properties of a drug. nih.gov

Table 1: Examples of Semisynthetic Modification Reactions for Steroid Derivatives

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Anhydride, or Acyl Chloride | To create ester derivatives, often to modify solubility and release characteristics. |

| Carbamate (B1207046) Formation | Carbonyldiimidazole followed by an amine | To generate carbamate analogues for structure-activity relationship studies. nih.gov |

| Oxidation | Chromium trioxide (CrO₃) | To convert hydroxyl groups to ketones. lkouniv.ac.in |

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.commonash.edu This approach is increasingly used for the efficient and environmentally friendly production of complex molecules, including pharmaceuticals. mdpi.comnorthwestern.edu

In the context of producing testosterone esters, an enzyme such as a lipase (B570770) could be used to catalyze the esterification of testosterone with a specific fatty acid. This biocatalytic approach offers several advantages over purely chemical methods, including high regioselectivity (targeting the desired hydroxyl group without the need for protecting groups) and stereoselectivity. monash.edu Researchers have successfully used ketoreductases, a type of oxidoreductase, for the stereoselective synthesis of testosterone from 4-androstene-3,17-dione (4-AD), demonstrating the power of enzymes in steroid synthesis. researchgate.net The integration of such enzymatic steps into a synthetic sequence represents a powerful strategy for producing "this compound" and other steroid derivatives. nih.govnih.gov

Molecular Mechanisms and Biological Interactions of Testolate

Testolate Binding to Biomolecules

The binding of this compound to biomolecules is understood through the binding characteristics of its active form, testosterone (B1683101), and testosterone's more potent metabolite, dihydrotestosterone (B1667394) (DHT). wikipedia.orgsmolecule.com

Testosterone Isobutyrate is a prodrug and must be hydrolyzed to testosterone before it can bind to receptors. smolecule.com The androgen receptor (AR) is the primary target for testosterone and DHT. wikipedia.org Both androgens bind to the AR with high affinity, although DHT generally shows a somewhat higher affinity than testosterone. nih.gov This difference in binding affinity and subsequent receptor activation contributes to DHT being a more potent androgen. unc.edu

Studies have determined the equilibrium dissociation constants (Kd) for these interactions. The binding specificity of the AR is high for androgens like testosterone and DHT. nih.gov While other steroids can bind, they typically require higher concentrations to compete effectively. nih.gov Besides the classical nuclear AR, testosterone has been shown to bind to other receptors, such as the G-protein coupled receptor OXER1 (GPR170), which may mediate some of its rapid, non-genomic effects. researchgate.net

| Ligand | Receptor | Equilibrium Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| [³H]Dihydrotestosterone | Androgen Receptor (Rat Prostate) | 2 to 5 x 10⁻¹⁰ M | nih.gov |

| [³H]Testosterone | Androgen Receptor (Rat Prostate) | 2 to 5 x 10⁻¹⁰ M | nih.gov |

The interaction between testosterone and the androgen receptor is a dynamic process fundamental to its biological activity. nih.govethz.ch The binding of an androgen like testosterone to the AR's ligand-binding pocket induces significant conformational changes in the protein. wikipedia.org This structural shift is critical for the dissociation of inhibitory heat shock proteins and the subsequent nuclear translocation and dimerization of the receptor. nih.govwikipedia.org

The stability of the androgen receptor is greatly enhanced when it is bound to an androgen. nih.gov The interaction is primarily driven by hydrophobic interactions and hydrogen bonding within the ligand-binding pocket. nih.gov Thermodynamic studies have estimated various parameters for testosterone binding to the AR, including an apparent free energy (ΔG) of approximately -12 kcal/mol and an enthalpy (ΔH) of about -2.5 kcal/mol. nih.gov

Various biophysical techniques are employed to study these protein-protein and protein-ligand interactions. Methods like affinity chromatography, mass spectrometry, and split-protein biosensor assays (like the split TEV system) are valuable tools for identifying interaction partners and characterizing the dynamics of these complexes in living cells. researchgate.netnih.goviba-lifesciences.com

The primary interaction of testosterone with nucleic acids is indirect, mediated by the androgen receptor. nih.gov The testosterone-AR complex functions as a ligand-activated transcription factor that binds to specific DNA sequences called Androgen Response Elements (AREs) in the promoter regions of target genes to regulate their expression. researchgate.netnih.gov

However, evidence also suggests a potential for direct interaction between steroid hormones, including testosterone, and nucleic acids. nih.gov Studies have shown that testosterone can bind to both double-stranded (native) and single-stranded (denatured) DNA, as well as to RNA. nih.gov The affinity of this binding appears to depend on the conformation of the nucleic acid, with indications that the interactions involve hydrogen bonding and hydrophobic forces. nih.gov This direct binding has been shown to stabilize the structure of DNA against thermal denaturation. nih.gov Understanding these interactions is crucial for deciphering the complete mechanism of gene regulation by androgens. numberanalytics.comiaanalysis.com Techniques like mass photometry and fluorescence-based assays are increasingly used to characterize the complex and often heterogeneous nature of protein-nucleic acid interactions. bmglabtech.comrefeyn.com

Cellular and Subcellular Actions of Testolate

Modulation of Cellular Proliferation and Differentiation Processes by Testosterone (B1683101) Propionate (B1217596)

Testosterone propionate has been shown to influence the proliferation and differentiation of various cell types. In a study involving bone marrow-derived mesenchymal stem cells (BM-MSCs), testosterone propionate promoted cell proliferation and maintained viability at a concentration of 10⁻⁸ M. nih.govbalkanmedicaljournal.orgnih.gov This effect was dose-dependent, with higher concentrations showing a more significant increase in cell division. nih.govbalkanmedicaljournal.org Notably, while it spurred proliferation, it did not alter the fundamental differentiation capacities of these stem cells. nih.govbalkanmedicaljournal.orgnih.gov

Another study investigated the effects of testosterone propionate on osteoblastic cells seeded on polymer-bioceramic composite scaffolds. The presence of testosterone propionate in the scaffolds led to increased viability and proliferation of osteoblastic cells over a 72-hour period. researchgate.net Furthermore, it significantly enhanced the production of alkaline phosphatase, a key marker of osteoblastic differentiation and bone formation. researchgate.net

In the context of skeletal muscle, research on the L6 myoblast cell line, which lacks classical androgen receptors, demonstrated that testosterone promotes both cell proliferation and differentiation. sci-hub.se This suggests that testosterone can exert its effects through non-classical, membrane-associated signaling pathways. sci-hub.se The proliferative effects were observed after 24 hours of treatment, followed by an enhancement of differentiation. sci-hub.se

| Cell Type | Effect of Testosterone Propionate | Key Findings |

| Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) | Promotes proliferation and maintains viability. nih.govbalkanmedicaljournal.orgnih.gov | Optimal concentration for proliferation was found to be 10⁻⁸ M. nih.govbalkanmedicaljournal.orgnih.gov Did not alter the differentiation capacity of the cells. nih.govbalkanmedicaljournal.orgnih.gov |

| Osteoblastic Cells | Increases viability, proliferation, and differentiation. researchgate.net | Enhanced alkaline phosphatase production, indicating stimulation of bone formation. researchgate.net |

| L6 Skeletal Muscle Myoblasts | Promotes proliferation and differentiation. sci-hub.se | Effects are mediated through G protein-coupled receptors, independent of classical androgen receptors. sci-hub.se |

Impact on Cellular Metabolic Flux and Bioenergetic States

The influence of androgens like testosterone on cellular metabolism is a complex area of research. Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is a key indicator of cellular activity. mdpi.com While direct studies on the comprehensive impact of testosterone propionate on the entire metabolic flux of a cell are intricate, its anabolic nature points towards significant effects on protein synthesis and energy metabolism. frontiersin.org

Testosterone is known to increase protein synthesis rates and reduce protein breakdown, which directly impacts the metabolic state of muscle cells. frontiersin.org This anabolic effect is a cornerstone of its function and contributes to muscle growth and repair. The energy required for this increased protein synthesis necessitates shifts in cellular bioenergetics, likely involving increased uptake and utilization of glucose and fatty acids to generate ATP. nih.gov

Furthermore, dysregulated metabolism of propionate, a component of testosterone propionate, has been linked to increased metastatic potential in certain cancers, highlighting the importance of understanding its metabolic influence. nih.gov The study of metabolic flux can be approached using techniques like isotope-assisted metabolic flux analysis, which allows for the quantification of reaction rates within a cell. mdpi.combiorxiv.org However, specific and detailed flux analysis data for testosterone propionate treatment across various cell types is not extensively available in the reviewed literature.

Influence on Intercellular Communication and Cell Adhesion Mechanisms

Intercellular communication and cell adhesion are fundamental processes that govern tissue development and function. nih.gov Testosterone can modulate these interactions. For instance, in the context of benign prostatic hyperplasia (BPH), altered intercellular communication is a key feature. researchgate.net While not directly implicating testosterone propionate, studies have shown that androgens play a role in the development of BPH. researchgate.net

Cell adhesion, often mediated by integrins, is crucial for cell morphology, migration, and signaling. molbiolcell.org Research has shown that cell adhesion can regulate protein translation, a process that can be influenced by testosterone. elifesciences.org Specifically, high adhesion can sometimes suppress protein synthesis, and the presence of certain proteins can mediate this effect. elifesciences.org

In the nervous system, androgens are known to regulate synaptic plasticity in hippocampal neurons, which involves intricate cell-cell communication. researchgate.net Testosterone has been shown to promote the maturation of dendritic spines and increase the expression of synaptic proteins, indicating an enhancement of synaptic connections. researchgate.net These effects can be mediated through both classical intracellular androgen receptors and non-genomic actions via membrane androgen receptors. researchgate.net

Subcellular Localization and Compartmentalized Effects of Testosterone Propionate within the Cell

The effects of testosterone propionate are initiated by its interaction with specific cellular components. As a steroid hormone, it can diffuse across the cell membrane. patsnap.comhmdb.ca

Cytoplasm and Nucleus (Genomic Pathway): Once inside the cell, free testosterone can bind to the androgen receptor (AR) in the cytoplasm. hmdb.cadrugbank.com This binding can also occur after testosterone is converted to the more potent dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase. hmdb.cadrugbank.com The resulting hormone-receptor complex translocates to the nucleus. patsnap.comhmdb.ca In the nucleus, it binds to specific DNA sequences known as hormone response elements (HREs), which influences the transcription of target genes, leading to the synthesis of proteins that carry out the androgenic effects. patsnap.comhmdb.cadrugbank.com

Cell Membrane (Non-Genomic Pathway): Emerging evidence points to the existence of membrane-bound androgen receptors (mARs). researchgate.net Testosterone can initiate rapid signaling events from the cell surface. For example, in Sertoli cells, testosterone can trigger a rapid influx of calcium ions and activate G protein-coupled receptors. nih.gov This non-classical pathway can lead to the activation of kinase signaling cascades, such as the Src kinase pathway, which can then influence various cellular processes independently of gene transcription. nih.gov

Mitochondria: Steroidogenesis, the process of creating steroid hormones, involves the transport of cholesterol into the mitochondria. pnas.org While testosterone propionate is an externally supplied compound, the general machinery for steroid handling is concentrated in and around mitochondria. The translocator protein (TSPO) on the outer mitochondrial membrane plays a crucial role in cholesterol import for steroid synthesis. pnas.org

| Subcellular Location | Key Actions of Testosterone Propionate |

| Cytoplasm | Binds to the androgen receptor (AR) or is converted to dihydrotestosterone (DHT) which then binds to the AR. hmdb.cadrugbank.com |

| Nucleus | The testosterone-AR complex acts as a transcription factor, binding to DNA and regulating gene expression. patsnap.comhmdb.ca |

| Cell Membrane | Can bind to membrane androgen receptors (mARs) to initiate rapid, non-genomic signaling pathways. researchgate.netnih.gov |

| Mitochondria | While not a primary site of action for exogenous testosterone, mitochondria are central to endogenous steroid metabolism. pnas.orgnih.gov |

Preclinical in Vitro Research Paradigms for Testolate Studies

Mechanistic Studies of Testolate in Isolated Cellular Systems

Understanding the precise molecular mechanisms by which this compound exerts its effects is a primary goal of preclinical research. Mechanistic studies in isolated cellular systems are designed to elucidate the specific signaling pathways, molecular targets, and cellular processes modulated by the compound.

These investigations often involve a suite of molecular and cellular biology techniques. For instance, researchers may use techniques like Western blotting and qPCR to analyze changes in protein and gene expression levels of key targets following this compound treatment. Furthermore, advanced microscopy techniques can be employed to visualize the compound's impact on cellular structures and processes in real-time. By dissecting these fundamental mechanisms, scientists can build a comprehensive picture of this compound's mode of action, which is crucial for its further development. nih.govnih.gov

High-Throughput Screening Platforms for Identifying this compound Modulators

High-throughput screening (HTS) platforms are essential for the discovery of molecules that can modulate the activity of this compound. lonza.comcriver.com These automated systems allow for the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that either enhance or inhibit the effects of this compound. criver.com

The process typically involves the use of cell-based assays in a multi-well plate format, where each well is treated with a different compound in the presence of this compound. lonza.com A variety of readouts can be used to assess the modulatory effects, such as changes in cell viability, reporter gene activity, or specific biomarker levels. mdpi.com Once identified, these "hits" can be further investigated and optimized to develop new therapeutic strategies or to better understand the biological pathways in which this compound is involved. rsc.orgnih.gov

Biochemical Metabolism and Inactivation Pathways of Testolate

Metabolic Conversion of Testolate by Endogenous Enzymatic Systems

This compound is engineered as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the body to become pharmacologically active. wikipedia.org The primary enzymatic process is the hydrolysis of the ester bond at the C17β position of the steroid nucleus. This reaction cleaves the sulfonamide-proline moiety, releasing testosterone (B1683101). wikipedia.orgwikipedia.org This conversion is a fundamental example of enzymatic action, where hydrolase enzymes, specifically esterases, catalyze the cleavage of ester bonds. scribd.com

A key characteristic of this compound's design is its potential to bypass extensive first-pass metabolism in the liver, a common issue with orally administered testosterone. wikipedia.orgiiab.me The sulfonamide-proline ester appears to confer resistance to premature hydrolysis by digestive and hepatic enzymes. transfemscience.org This resistance allows the intact prodrug to be absorbed, leading to higher systemic bioavailability compared to conventional testosterone esters. wikipedia.orgtransfemscience.org

The general process of enzymatic conversion involves enzymes acting as biological catalysts to transform substrates into different products. sustainability-directory.com In the case of this compound, the substrate is the intact prodrug, and the primary product is testosterone.

Identification and Characterization of this compound Metabolites

Following the metabolic conversion of this compound, its primary and most significant metabolite is testosterone itself. wikipedia.org The subsequent metabolism is therefore that of testosterone. Testosterone is a pivotal hormone that can exert its effects directly or be converted into other biologically active and inactive metabolites. wikipedia.orgnih.gov

The principal metabolic pathways for testosterone involve several key enzymatic reactions:

5α-Reduction: Approximately 5-7% of testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. wikipedia.orgmdpi.com

Aromatization: About 0.3% of testosterone is converted to the estrogen estradiol (B170435) by the enzyme aromatase (CYP19A1). wikipedia.org

Oxidation: Cytochrome P450 enzymes can oxidize testosterone at the C17 position to form androstenedione. wikipedia.org

Further metabolism, mainly occurring in the liver, leads to the formation of various inactive steroids that are eventually excreted. wikipedia.org Research has identified numerous testosterone metabolites in cultured human cells and urine, including androsterone (B159326) and etiocholanolone, which are major 17-ketosteroid derivatives. wikipedia.orgnih.gov More recent studies using advanced analytical techniques like liquid chromatography-tandem mass spectrometry have identified previously unreported metabolites, such as androsta-4,6-dien-3,17-dione and androsta-1,4-dien-3,17-dione. nih.govwada-ama.org

Table 1: Key Enzymes and Metabolites in Testosterone Metabolism

| Precursor/Substrate | Enzyme(s) | Key Metabolite(s) | Biological Significance |

| This compound (EC586) | Esterases | Testosterone | Active androgen |

| Testosterone | 5α-reductase | 5α-dihydrotestosterone (DHT) | Potent active androgen |

| Testosterone | Aromatase (CYP19A1) | Estradiol | Active estrogen |

| Testosterone | 17β-HSD, 5α/5β-reductases, 3α-HSD | Androsterone, Etiocholanolone | Inactive 17-ketosteroid metabolites for excretion wikipedia.org |

| Testosterone | Glucuronosyltransferases, Sulfotransferases | Testosterone glucuronide, Testosterone sulfate | Water-soluble conjugates for excretion wikipedia.org |

Role of Specific Transport Proteins in this compound Distribution and Disposition

The distribution of this compound and its active metabolite, testosterone, is critically dependent on transport proteins. sigmaaldrich.com Once released into the bloodstream, testosterone does not circulate freely in significant amounts. Instead, approximately 97-99.5% of it is bound to plasma proteins. wikipedia.org The two main transport proteins are:

Sex Hormone-Binding Globulin (SHBG): A high-affinity binding protein.

Albumin: A lower-affinity, high-capacity binding protein. wikipedia.org

This protein binding acts as a reservoir, regulating the amount of free, biologically active testosterone available to target tissues. sigmaaldrich.com While specific transporters for the intact this compound prodrug are not detailed in available research, general transporter proteins are essential for moving molecules across cell membranes to let nutrients and other substances in or out as needed.

Furthermore, testosterone can influence the expression of other transport proteins. For instance, studies in rats have shown that testosterone administration can increase the expression of monocarboxylate transporters (MCT1 and MCT4) in skeletal muscle, which are involved in lactate (B86563) transport. nih.gov The transport of substances into and out of cellular organelles like mitochondria and chloroplasts is also a highly regulated process mediated by specific protein complexes such as TOM and TIM complexes in mitochondria. nih.gov

Elucidation of Inactivation Mechanisms and Excretion Pathways for this compound

The inactivation pathway for this compound is effectively the inactivation pathway for its active metabolite, testosterone. The primary site for this process is the liver. wikipedia.org A major route of testosterone inactivation is through conjugation. wikipedia.org

Glucuronidation and Sulfation: Approximately 50% of testosterone is metabolized into testosterone glucuronide and, to a lesser extent, testosterone sulfate. wikipedia.org This process is catalyzed by glucuronosyltransferases and sulfotransferases, respectively. Conjugation increases the water solubility of the steroid, facilitating its elimination from the body via the kidneys. wikipedia.org

Conversion to 17-Ketosteroids: About 40% of testosterone is converted into the inactive 17-ketosteroids androsterone and etiocholanolone, which are then also conjugated (glucuronidated or sulfated) before excretion. wikipedia.org

The inactivation of the potent androgen DHT also occurs in tissues. For example, in abdominal adipose tissue, enzymes such as aldoketoreductases (specifically AKR1C2) convert DHT into its inactive forms, 5α-androstane-3α/β,17β-diol (3α/β-diol). nih.gov

Ultimately, only a very small fraction (around 2%) of testosterone is excreted unchanged in the urine. wikipedia.org The vast majority is eliminated as conjugated metabolites. The unique structure of this compound is designed to protect it from this extensive first-pass inactivation, allowing for effective oral administration. wikipedia.orgtransfemscience.org

Advanced Analytical Methodologies for Testolate Research

Chromatographic Separation and Detection Techniques for Testolate Quantification

Chromatographic techniques are fundamental for separating this compound from complex matrices, enabling its accurate quantification and purity assessment. These methods leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Systems

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound researchgate.net. For compounds such as steroids, reversed-phase HPLC, often employing C18 or C8 columns, is a common choice due to its ability to separate compounds based on their hydrophobicity fishersci.comnih.govbiotech-asia.org.

In a typical HPLC setup for this compound, a mobile phase consisting of a mixture of water and organic solvents (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve optimal resolution nih.govbiotech-asia.org. Detection systems commonly coupled with HPLC for steroid analysis include ultraviolet (UV) detectors, given that many steroids possess chromophores that absorb in the UV region (e.g., 240-245 nm for testosterone (B1683101) and its derivatives) nih.govbiotech-asia.org. For enhanced specificity and sensitivity, especially in complex biological or environmental samples, HPLC is often coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) nih.gov.

The application of HPLC to this compound would involve method development to determine optimal column chemistry, mobile phase composition, flow rate, and temperature to achieve baseline separation from potential impurities or matrix components. Quantification would typically rely on external calibration curves generated from known concentrations of a this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds thermofisher.com. While this compound itself might not be sufficiently volatile for direct GC analysis, it could be analyzed after chemical derivatization to form more volatile and thermally stable derivatives mdpi.comrestek.com. Common derivatization agents for steroids include silylation reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) which convert hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers or esters mdpi.com.

In GC-MS, the derivatized this compound would be vaporized and separated on a capillary column, typically coated with a dimethylpolysiloxane stationary phase, based on differences in their boiling points and interactions with the column thermofisher.comrestek.com. Upon elution from the GC column, the compounds enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI) thermofisher.commsu.edu. The resulting molecular ions and characteristic fragment ions provide a unique mass spectrum, acting as a "fingerprint" for identification and quantification msu.edulibretexts.org. Selected ion monitoring (SIM) mode can be employed to enhance sensitivity and specificity for targeted analysis of this compound thermofisher.com.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity this compound Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an advancement over conventional HPLC-MS, offering significantly improved speed, resolution, and sensitivity measurlabs.com. This technique is particularly valuable for the high-throughput and highly sensitive analysis of compounds like this compound in complex matrices, such as biological fluids nih.govwaters.comannlabmed.orgfarmaciajournal.com.

UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures but results in narrower peaks and faster separations fishersci.commeasurlabs.com. The enhanced chromatographic resolution minimizes matrix effects and improves the signal-to-noise ratio for the analyte. Coupled with tandem mass spectrometry (MS/MS), UPLC provides superior selectivity and sensitivity through Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) nih.govwaters.comannlabmed.orgfarmaciajournal.com. In MRM, specific precursor ions (molecular ions) are selected and fragmented, and then specific product ions are monitored, providing a highly selective detection method that effectively eliminates interferences waters.comannlabmed.orgfarmaciajournal.com.

Ionization techniques such as electrospray ionization (ESI) are commonly used for steroids in UPLC-MS/MS, yielding protonated or deprotonated molecular ions farmaciajournal.com. The method development for this compound using UPLC-MS/MS would involve optimizing chromatographic parameters (column, mobile phase gradient, flow rate) and mass spectrometric parameters (precursor ions, product ions, collision energies, and detector settings) to achieve optimal performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification nih.govannlabmed.orgfarmaciajournal.com.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric methods are crucial for the definitive identification and comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds, including complex molecules like this compound hyphadiscovery.comnih.govchemrxiv.orgrsc.orgnd.edu. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, a comprehensive NMR analysis would typically involve acquiring a suite of 1D and 2D NMR experiments:

¹H NMR Spectroscopy: Provides information on the number, type, and connectivity of hydrogen atoms, including their chemical shifts, multiplicities, and coupling constants nd.edu.

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule and the chemical environment of each carbon atom nd.edu.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, indicating through-bond connectivity nd.edu.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, providing information on CH, CH₂, and CH₃ groups hyphadiscovery.comnd.edu.

Heteronuclear Multiple Bond Correlation (HMBC): Establishes correlations between protons and carbons separated by two or three bonds, crucial for elucidating quaternary carbons and long-range connectivity hyphadiscovery.comnd.edu.

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals protons that are spatially close to each other, regardless of through-bond connectivity, aiding in stereochemical assignments nd.edu.

By integrating data from these various NMR experiments, the complete chemical structure of this compound, including its complex ring system and functional groups, could be unequivocally elucidated hyphadiscovery.comnih.govchemrxiv.org.

High-Resolution Mass Spectrometry for Accurate this compound Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Orbitrap or time-of-flight (TOF) mass spectrometry, provides highly accurate mass measurements, often to several decimal places msu.edupnnl.govlcms.cz. This precise mass determination allows for the unambiguous assignment of the elemental composition of this compound and its fragments, which is critical for confirming its molecular formula and identifying unknown components msu.edupnnl.gov.

In HRMS, the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound would be measured and compared to the theoretical exact mass calculated from its proposed elemental composition (C₁₉H₂₇O₄⁻). A very low mass error (typically <5 ppm) provides strong evidence for the correctness of the assigned molecular formula msu.edu.

Furthermore, HRMS coupled with fragmentation techniques, such as Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), allows for the generation and accurate mass measurement of fragment ions pnnl.govlcms.czmiamioh.edu. Analysis of these fragmentation patterns can provide detailed structural information by revealing the specific bonds that cleave under controlled energy conditions msu.edumiamioh.edu. This fragmentation analysis can help confirm the presence of specific functional groups and structural motifs within the this compound molecule, complementing NMR data for comprehensive structural characterization pnnl.govlcms.cz.

Immunoanalytical and Biosensor Applications for this compound Quantification

Immunoanalytical methods and biosensors represent sophisticated approaches for the quantification of chemical compounds, offering high sensitivity and specificity. Immunoanalytical techniques, such as enzyme-linked immunosorbent assays (ELISA), rely on the specific binding between an antigen (the analyte, e.g., this compound) and an antibody. These methods are capable of detecting analytes at very low concentrations within complex biological matrices, making them valuable for research where high sensitivity is crucial. The principle involves the formation of an immunocomplex, which is then detected, often through an enzymatic reaction producing a measurable signal researchgate.net.

Biosensors, on the other hand, integrate a biological recognition element (like an antibody, enzyme, or nucleic acid) with a physicochemical transducer. This combination allows for the conversion of a biological recognition event into a measurable signal (e.g., electrical, optical, or mass change) nih.govnih.gov. Electrochemical biosensors, for instance, are highly attractive due to their suitability for miniaturization, mass production, and low-cost manufacturability mdpi.com. Surface Plasmon Resonance (SPR) biosensors are also used for real-time, label-free detection of molecular interactions, monitoring changes in refractive index upon binding events researchgate.net.

While these methodologies offer significant advantages for compound quantification, specific research findings or data tables detailing the immunoanalytical or biosensor-based quantification of this compound are not widely documented in the available literature. The development of such assays for this compound would necessitate the generation of specific antibodies against the compound and the subsequent validation of the sensor's performance characteristics, including sensitivity, selectivity, and stability.

Development of Microfluidic and Miniaturized Analytical Platforms for this compound Studies

The development of microfluidic and miniaturized analytical platforms has revolutionized chemical analysis by enabling the manipulation of fluids and samples at the micro- and nanoscale. These platforms offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, enhanced portability, and the potential for high-throughput screening and integration of multiple analytical steps onto a single chip (lab-on-a-chip systems) researchgate.netelsevier.commdpi.commdpi.com. Microfluidic systems operate with microchannels, typically in the sub-millimeter to micrometer range, facilitating precise control over fluid flow and reactions mdpi.com.

Miniaturization drivers include the need for analyzing volume-limited samples, portability, small footprints, and leveraging unique physical properties at the microscale universiteitleiden.nl. These platforms can integrate various analytical techniques, such as spectrometric, separation, imaging, and electrochemical methods elsevier.com. They are particularly beneficial for applications requiring rapid synthesis, characterization, and testing of numerous samples in a short period, as seen in high-throughput screening for material discovery nih.gov.

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical process in analytical chemistry, particularly in pharmaceutical and chemical industries, to ensure that an analytical procedure is suitable for its intended purpose demarcheiso17025.comparticle.dkamericanpharmaceuticalreview.com. It provides documented evidence that the method consistently yields results that accurately reflect the quality characteristics of the substance being tested demarcheiso17025.com. Quality assurance, encompassing method validation, ensures the reliability, consistency, and accuracy of analytical data particle.dkglobalresearchonline.net.

Key validation parameters, typically guided by international standards such as the International Conference on Harmonization (ICH) guidelines, include:

Accuracy: The closeness of agreement between the test result and the accepted true value globalresearchonline.net.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (within-laboratory variations) globalresearchonline.net.

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components globalresearchonline.net.

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantified demarcheiso17025.com.

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy demarcheiso17025.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range demarcheiso17025.com.

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity demarcheiso17025.com.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters globalresearchonline.net.

For the analysis of this compound, adhering to these validation parameters would be essential to ensure the reliability and comparability of any analytical results obtained. This involves developing a detailed validation protocol, defining acceptance criteria, conducting experiments to assess each parameter, and thoroughly documenting all results particle.dk. While the general principles of method validation and quality assurance are universally applied to chemical analysis, specific validation data for this compound across different analytical techniques are not detailed in the provided search results.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining Testolate’s bioavailability in preclinical studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, validated against standard reference materials. Parameters should include a C18 column, mobile phase (e.g., methanol/water 70:30 v/v), and flow rate of 1.0 mL/min. Calibration curves must cover physiologically relevant concentrations (0.1–50 µg/mL), with inter-day/intra-day precision ≤15% . Include plasma protein binding assays to contextualize bioavailability.

Q. How should researchers design in vitro assays to evaluate this compound’s receptor-binding affinity?

- Methodological Answer : Employ competitive radioligand binding assays using tritiated reference compounds (e.g., [³H]-DHT). Incubate this compound with androgen receptor-expressing cell lysates (e.g., LNCaP cells) for 60 minutes at 37°C. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with positive/negative controls (e.g., DHT for 100% binding, hydroxyflutamide for inhibition) .

Q. What protocols ensure reliable validation of this compound’s chemical purity in synthesis workflows?

- Methodological Answer : Combine reverse-phase HPLC (≥95% purity threshold) with nuclear magnetic resonance (NMR) spectroscopy. For NMR, analyze proton spectra in deuterated chloroform (CDCl₃) and confirm absence of impurities via integration of non-overlapping peaks. Cross-reference melting points with literature values (±2°C tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.